molecular formula C7H5IO3 B3042501 (E)-3-(5-iodo-2-furyl)prop-2-enoic acid CAS No. 64186-22-7

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid

Cat. No.: B3042501
CAS No.: 64186-22-7
M. Wt: 264.02 g/mol
InChI Key: QPFNTMHXPHLWHM-DUXPYHPUSA-N
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Description

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid is an organic compound that features a furan ring substituted with an iodine atom and a propenoic acid moiety

Scientific Research Applications

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

“(E)-3-(5-iodo-2-furyl)prop-2-enoic acid” may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid typically involves the following steps:

    Iodination of Furan: The furan ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield 5-iodofuran.

    Formation of Propenoic Acid Moiety: The iodinated furan is then subjected to a Heck reaction with acrylic acid or its derivatives in the presence of a palladium catalyst. This step forms the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated carboxylic acids.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (E)-3-(5-iodo-2-furyl)prop-2-enoic acid involves its interaction with specific molecular targets. The iodine atom and the furan ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The propenoic acid moiety can also interact with cellular receptors, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(5-bromo-2-furyl)prop-2-enoic acid: Similar structure but with a bromine atom instead of iodine.

    (E)-3-(5-chloro-2-furyl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of iodine.

    (E)-3-(5-fluoro-2-furyl)prop-2-enoic acid: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(E)-3-(5-iodo-2-furyl)prop-2-enoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles with biological targets and reagents.

Properties

IUPAC Name

(E)-3-(5-iodofuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFNTMHXPHLWHM-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)I)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101251251
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111252-32-5
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111252-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(5-iodo-2-furanyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101251251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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